GAC0001E5 is a novel compound identified as a ligand for the Liver X Receptor, which plays a significant role in lipid metabolism and cellular homeostasis. This compound has garnered attention for its potential therapeutic applications, particularly in cancer treatment, due to its ability to modulate metabolic pathways and influence cell proliferation.
GAC0001E5 is classified as a Liver X Receptor inverse agonist. Inverse agonists are compounds that bind to the same receptor as an agonist but induce the opposite pharmacological effect. This classification places GAC0001E5 in a unique position within the realm of receptor-targeted therapies, particularly concerning lipid metabolism and cancer biology .
The synthesis of GAC0001E5 involved a multi-step chemical process that was optimized for yield and purity. Specific methodologies utilized during its synthesis include:
The synthetic route was characterized by the careful selection of reagents and conditions that promote the desired chemical transformations while minimizing side reactions. The final product was confirmed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to ensure structural integrity and purity.
The molecular structure of GAC0001E5 can be represented by its chemical formula, which reflects its composition and arrangement of atoms. The compound's structure exhibits specific functional groups that are critical for its interaction with the Liver X Receptor.
GAC0001E5 participates in various biochemical reactions, primarily through its interaction with the Liver X Receptor. Key reactions include:
The efficacy of GAC0001E5 as an inverse agonist has been demonstrated through in vitro assays that measure changes in gene expression and metabolic activity following treatment with the compound.
GAC0001E5 operates by binding to the Liver X Receptor, inhibiting its activity, which results in decreased transcription of genes involved in lipid biosynthesis and metabolism. This mechanism is particularly relevant in cancer biology, where altered lipid metabolism is often observed.
Research indicates that treatment with GAC0001E5 leads to:
Relevant analyses may include melting point determination, solubility tests, and stability assessments under different pH levels or temperatures.
GAC0001E5 shows promise for several scientific uses:
LXRs serve as master regulators of cellular sterol balance through transcriptional control of genes involved in cholesterol efflux, transport, and excretion. Key mechanisms include:
Table 1: Key LXR Target Genes in Metabolic Homeostasis
Gene Symbol | Functional Role | Metabolic Pathway |
---|---|---|
ABCA1 | Mediates cholesterol efflux to ApoA1 | Reverse cholesterol transport |
ABCG5/G8 | Promotes biliary cholesterol excretion | Cholesterol elimination |
SREBP1c | Master regulator of lipogenic genes | De novo lipogenesis |
FASN | Catalyzes long-chain fatty acid synthesis | Lipid biosynthesis |
LPCAT3 | Incorporates PUFAs into phospholipids | Membrane remodeling |
IDOL | Triggers LDLR degradation | Cholesterol uptake regulation |
Table 2: Physiological Functions of LXRs in Metabolic Pathways
Metabolic Pathway | LXR Regulatory Mechanism | Systemic Impact |
---|---|---|
Cholesterol homeostasis | Induction of ABCA1/ABCG1 and ApoE | Systemic cholesterol clearance |
De novo lipogenesis | Transcriptional activation of SREBP1c | Hepatic triglyceride synthesis |
Phospholipid remodeling | Upregulation of LPCAT3 | Membrane fluidity and signaling |
Glucose metabolism | Modulation of GLUT4 expression | Insulin sensitivity |
LXR signaling exhibits context-dependent duality in cancer: while agonists can exert tumor-suppressive effects in some malignancies, chronic LXR activation or overexpression contributes to oncogenic metabolic reprogramming in others. Key aspects include:
Table 3: LXR Dysregulation Across Cancer Types
Cancer Type | LXR Isoform Dysregulated | Associated Metabolic Alterations | Clinical Correlation |
---|---|---|---|
HER2+ breast cancer | LXRβ overexpression | Enhanced FASN/HER2 signaling, Glutaminolysis | Therapy resistance |
Triple-negative breast cancer | Elevated LXRβ | Increased lipogenesis, Cholesterol accumulation | Aggressive phenotype |
Pancreatic ductal adenocarcinoma | LXRα/β upregulation | Glutamine dependency, Antioxidant production | Survival under metabolic stress |
Non-small cell lung cancer | LXRβ activation | Cholesterol synthesis, MMP-9 induction | Metastasis promotion |
GAC0001E5 (1E5) was identified through a focused screen of drug-like small molecules designed to bind the LXR ligand-binding domain (LBD) using molecular docking simulations. Unlike classical agonists, 1E5 exhibits unique dual pharmacological properties:
Table 4: Multi-omics Characterization of 1E5 Effects in Cancer Cells
Analytical Approach | Key Findings | Biological Impact |
---|---|---|
Transcriptomics (qPCR/RNA-seq) | Downregulation of FASN, ACC, GLS, SLC1A5 | Suppression of lipogenesis and glutaminolysis |
Metabolomics (LC-MS/GC-MS) | Depleted glutamate/α-KG, Reduced GSH, Elevated ROS | Oxidative stress induction |
Proteomics (Western blot) | Decreased HER2, LXR, FASN proteins | Loss of oncogenic signaling |
Functional assays | Synergy with lapatinib (IC50 reduction 2.5-fold) | Combinatorial growth inhibition |
Molecular Mechanisms of Anti-Tumor Activity:
Table 5: Anti-Cancer Mechanisms of GAC0001E5
Mechanism | Key Molecular Events | Downstream Consequences |
---|---|---|
Glutaminolysis disruption | GLS, SLC1A5 downregulation | TCA cycle impairment, ROS accumulation |
Lipogenesis suppression | Reduced FASN, ACC, SCD1 | HER2/PI3K signaling inhibition |
HER2 degradation | FASN-dependent HER2 delocalization | Loss of oncogenic driver |
Cell cycle arrest | p21 induction, SKP2 suppression | G0/G1 arrest, apoptosis |
CAS No.: 182316-44-5
CAS No.: 481-34-5
CAS No.: 36064-19-4
CAS No.: 50489-48-0
CAS No.: 18097-67-1
CAS No.: